molecular formula C8H16N2O B13772345 3-Isopropyl-1,2-dimethylimidazolidin-4-one

3-Isopropyl-1,2-dimethylimidazolidin-4-one

Cat. No.: B13772345
M. Wt: 156.23 g/mol
InChI Key: KLXVAMVQIQUJSE-UHFFFAOYSA-N
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Description

3-Isopropyl-1,2-dimethylimidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidinone ring with methyl groups at positions 1 and 2 and an isopropyl substituent at position 3. It is a structural component of cyclopeptide alkaloids isolated from Ziziphus cambodiana, where it contributes to bioactivity profiles such as antimalarial and antimycobacterial properties . Key characteristics include:

  • Molecular formula: C₉H₁₆N₂O (based on the imidazolidinone core with substituents).
  • Mass spectrometry: Sodium adduct observed at m/z 716.3792 [M + Na]⁺ in related cyclopeptide alkaloids .
  • NMR data: Distinct methyl (δC 19.5) and methine (δC 78.9) resonances differentiate it from analogs .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1,2-dimethyl-3-propan-2-ylimidazolidin-4-one

InChI

InChI=1S/C8H16N2O/c1-6(2)10-7(3)9(4)5-8(10)11/h6-7H,5H2,1-4H3

InChI Key

KLXVAMVQIQUJSE-UHFFFAOYSA-N

Canonical SMILES

CC1N(CC(=O)N1C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Involving the formation of the imidazolidinone ring through cyclization of diamines with carbonyl compounds.

    Reductive Amination: Using reducing agents to facilitate the formation of the imidazolidinone structure.

Industrial Production Methods

Industrial production methods for imidazolidinones often involve large-scale batch or continuous processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or other derivatives using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Investigated for therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate biological responses.

    Pathway Interference: Disrupting key biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Imidazolidinone Derivatives

Table 1: Structural and Bioactive Differences Among Imidazolidinone Derivatives
Compound Substituents (Position 3) Molecular Weight (g/mol) Key Bioactivity Source
3-Isopropyl-1,2-dimethylimidazolidin-4-one Isopropyl ~195 (core only) Antimalarial (moderate) Ziziphus cambodiana
5-(sec-Butyl)-1,2-dimethylimidazolidin-4-one sec-Butyl +14 amu vs. isopropyl analog Significant antimalarial Ziziphus cambodiana
1,2-Dimethylimidazolidin-4-one (unsubstituted) None 142.2 Not reported Synthetic derivatives

Key Findings :

  • The sec-butyl analog exhibits superior antimalarial activity compared to the isopropyl variant, likely due to increased hydrophobicity or steric effects enhancing target binding .

Reactivity and Stability: Dimerization Kinetics

Table 2: Dimerization Rate Constants of Isopropyl-Substituted Compounds
Compound Temperature (°C) Rate Constant k (M⁻¹s⁻¹) Activation Energy (kJ/mol) Reference
3-Isopropyl-1,2-xylylene 24.1 0.45 ± 0.03 68.2
3,6-Diisopropyl-1,2-xylylene 25.3 0.22 ± 0.02 72.5
3-Methyl-1,2-xylylene 44.8 0.87 ± 0.05 61.8

Key Findings :

  • 3-Isopropyl-1,2-xylylene dimerizes faster than its diisopropyl counterpart, likely due to reduced steric hindrance .
  • The isopropyl group in unsymmetrical compounds (e.g., 3-isopropyl-1,2-xylylene) allows multiple dimerization pathways, unlike symmetrical analogs .

Physicochemical Properties vs. Oxadiazole and Pyrazole Analogs

Table 3: Physicochemical Comparison with Heterocyclic Analogs
Compound Core Structure Melting Point (°C) Solubility Applications Source
This compound Imidazolidinone Not reported Moderate (organic solvents) Antimalarial agents
3-Isopropyl-1,2,4-oxadiazol-5-amine Oxadiazole 112 Soluble in alcohols Pesticide/drug synthesis
3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-yl Pyrazole Not reported Not reported KRAS inhibition

Key Findings :

  • Imidazolidinones are preferred for bioactive alkaloids, whereas oxadiazoles are more common in synthetic intermediates due to stability and ease of functionalization .
  • The isopropyl group enhances lipophilicity across all cores, influencing bioavailability and target interaction .

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